![molecular formula C6H4F3NO2 B1457525 5-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid CAS No. 1784884-56-5](/img/structure/B1457525.png)
5-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds with trifluoromethyl groups has been studied extensively. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . A specific synthesis process for 5-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is not available in the retrieved information.Scientific Research Applications
Antimicrobial Activity
The compound has been found to have antimicrobial properties . It shows moderate action against Candida albicans and reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .
Antifungal Activity
The compound has potential antifungal activity. It is believed to block the cytoplasmic leucyl-tRNA synthetase (LeuRS) of the microorganism . Docking studies with the active site of the enzymes have been carried out, showing possible binding of the cyclic isomer into the binding pocket of Candida albicans LeuRS .
Drug Development
The trifluoromethyl group is a common feature in many FDA-approved drugs . The presence of this group can improve drug potency towards certain enzymes by lowering the pK a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Synthesis of Complex Molecules
The compound can participate in chemical reactions called Suzuki-Miyaura couplings. These couplings are versatile tools for forming carbon-carbon bonds, which is a fundamental step in the synthesis of many complex molecules.
Building Block in Organic Chemistry
As a benzoic acid building block, the compound can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .
Acidity and Equilibrium Studies
The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues . In some solutions, the title compound isomerizes with formation of the corresponding 3-hydroxybenzoxaborole .
properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)4-1-3(2-10-4)5(11)12/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYKUYDFJNYQBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1784884-56-5 | |
Record name | 5-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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